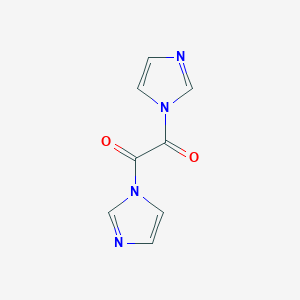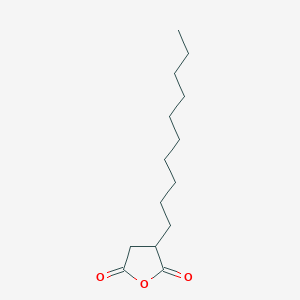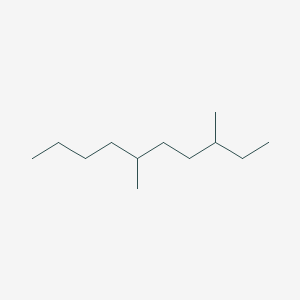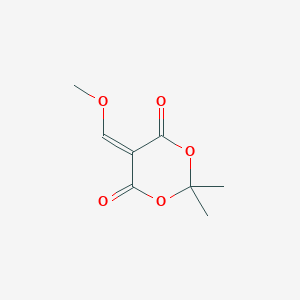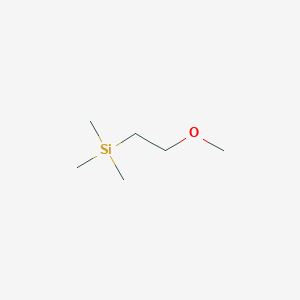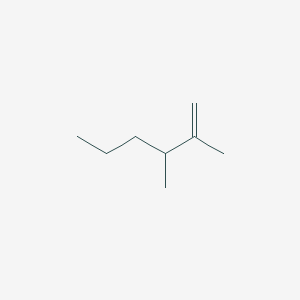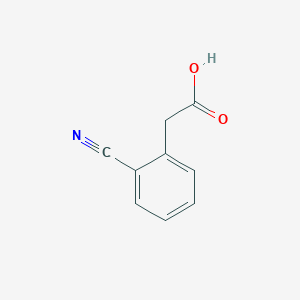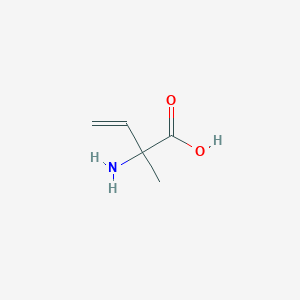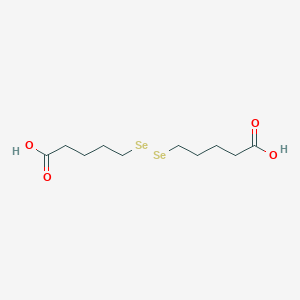
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-, also known as Chloramphenicol, is a broad-spectrum antibiotic that is used to treat various bacterial infections. It was first discovered in 1947 and has since been widely used in both human and veterinary medicine.
Mechanism of Action
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds, thereby preventing the synthesis of new proteins in the bacterial cell.
Biochemical and Physiological Effects:
This compoundcol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit mitochondrial protein synthesis and to have an effect on the immune system. This compoundcol has also been shown to have an effect on the liver, with reports of liver toxicity in some patients.
Advantages and Limitations for Lab Experiments
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col is a powerful antibiotic that is effective against a wide range of bacterial infections. It is also relatively inexpensive and easy to produce. However, it has been associated with a number of side effects, including bone marrow suppression and aplastic anemia. In addition, there is growing concern about the development of antibiotic resistance, which could limit the usefulness of this compoundcol in the future.
Future Directions
There are a number of potential future directions for research on Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col. One area of interest is the development of new antibiotics that are less likely to cause antibiotic resistance. Another area of interest is the development of new drugs that can be used to treat bacterial infections that are resistant to this compoundcol. Finally, research is needed to better understand the biochemical and physiological effects of this compoundcol, particularly with regard to its effects on the liver and the immune system.
Synthesis Methods
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col is synthesized through a complex chemical process that involves the reaction of p-nitrophenol with thionyl chloride, followed by the addition of 3,5-di-t-butylsalicylaldehyde and sodium hydroxide. The resulting compound is then chlorinated with thionyl chloride to produce this compoundcol.
Scientific Research Applications
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including typhoid fever, meningitis, and pneumonia. It has also been used in the treatment of some protozoan infections.
Properties
| 16372-99-9 | |
Molecular Formula |
C15H23ClO2 |
Molecular Weight |
270.79 g/mol |
IUPAC Name |
2-chloro-6-(hydroxymethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H23ClO2/c1-14(2,3)9-15(4,5)11-6-10(8-17)13(18)12(16)7-11/h6-7,17-18H,8-9H2,1-5H3 |
InChI Key |
DZWNZYZSYZYMEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CO |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CO |
| 16372-99-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
